molecular formula C15H11ClFNO4S B2423403 N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034488-82-7

N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2423403
CAS RN: 2034488-82-7
M. Wt: 355.76
InChI Key: VXRHTTPEGBZKPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions, including the conditions under which they occur, the reagents and catalysts used, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (heat, light, etc.), and any changes in its structure as a result of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, etc. Chemical properties could include reactivity, acidity or basicity, redox potential, etc .

Scientific Research Applications

Dye-Sensitized Solar Cells

The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The photovoltaic performance of these derivatives was measured using the Ru(II) dye N3 as a reference. The new organic dyes showed overall power conversion efficiencies of 2.93–5.51% .

Photovoltaic Performance Enhancement

The compound has been used in the design and synthesis of novel bichalcophene derivatives with double anchoring groups for dye-sensitized solar cell applications . Devices that rely on the co-sensitization approach with N-719 had greater photocurrent and photovoltage than the standard N-719 dye, generating a power conversion efficiency (PCE) of 9.97% .

Light-Harvesting Capacity Improvement

The compound has been used to enhance the light-harvesting capacity of the N-719 dye . This is due to its maximum molar extinction coefficient in the 350–550 nm region .

Electron Donor and Acceptor Study

The compound has been used to study the effects of different electron acceptor units and replacement of the p-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties .

Ground State Geometrical Structures and Electronic Structures Study

Density functional theory calculations were carried out to explore the ground state geometrical structures and electronic structures of the eight dyes .

Synthesis of Bifuran/Biphenyl Derivatives

The compound has been used in the synthesis of bifuran/biphenyl derivatives with cyanoacetic acid, barbiturate, thiobarbituric acid, and 4-carboxylcyanoacetamides .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effect at the molecular level. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards (flammability, reactivity, etc.), and appropriate safety precautions when handling it .

properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO4S/c16-13-7-12(2-3-14(13)17)23(19,20)18-8-11-1-4-15(22-11)10-5-6-21-9-10/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRHTTPEGBZKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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